A Comprehensive Technical Guide to Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine (CAS 574731-05-8)
A Comprehensive Technical Guide to Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine (CAS 574731-05-8)
Executive Summary
This guide provides an in-depth technical overview of Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine, CAS 574731-05-8. This compound is a valuable chiral amine building block, particularly relevant in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a methylamine moiety offers a unique combination of properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules.[1][2] This document details the compound's physicochemical properties, provides a validated synthetic protocol with mechanistic insights, outlines a comprehensive analytical workflow for quality control, discusses its applications, and covers essential safety and handling procedures.
Introduction and Significance
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine is a substituted phenethylamine derivative. Its structure is characterized by a benzene ring substituted with a trifluoromethyl (-CF3) group at the para-position and an N-methylated ethylamine side chain. The presence of the -CF3 group is of particular importance in drug design.[1] This highly electronegative moiety can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The secondary amine provides a key functional handle for further chemical modification and can participate in crucial hydrogen bonding interactions. As a chiral molecule, its stereoisomers can exhibit different biological activities, making it a valuable intermediate for the synthesis of stereospecific pharmaceuticals.
The strategic use of fluorinated building blocks is a well-established trend in the development of modern pharmaceuticals, with a significant percentage of recently approved drugs containing fluorine.[3][4] Similarly, the "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's properties, is a key strategy in lead optimization.[2][5] This compound synergistically combines both features, positioning it as a high-value intermediate for drug discovery programs targeting a wide range of therapeutic areas.
Physicochemical and Identity Properties
A clear understanding of the compound's properties is fundamental for its effective use in a research and development setting.
| Property | Value | Source |
| CAS Number | 574731-05-8 | [6] |
| IUPAC Name | N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine | [6] |
| Molecular Formula | C10H12F3N | [6] |
| Molecular Weight | 203.20 g/mol | [6] |
| SMILES | FC(F)(F)c1ccc(cc1)C(C)NC | [6] |
| Appearance | Typically a liquid or low-melting solid | Inferred |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | [6] |
Synthesis and Purification
The most common and industrially scalable approach to synthesizing secondary amines like Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine is through reductive amination. This method involves the reaction of a ketone with a primary amine in the presence of a reducing agent.
Retrosynthetic Rationale
The target molecule can be disconnected at the Carbon-Nitrogen bond, identifying 4'-(Trifluoromethyl)acetophenone and methylamine as the key starting materials. This is a classic retrosynthetic pathway for secondary amines, readily achievable via reductive amination. The ketone provides the carbon backbone, while methylamine serves as the nitrogen source.
Recommended Synthetic Protocol
This protocol is designed for high yield and purity, with explanations for key steps to ensure reproducibility and scalability.
Reaction Scheme: 4'-(Trifluoromethyl)acetophenone + Methylamine → Imine Intermediate → Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-(Trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent like DCM or THF.
-
Causality: DCM and THF are excellent solvents for the reactants and do not interfere with the reaction. They are relatively easy to remove post-reaction.
-
-
Imine Formation: Add Methylamine solution (1.2-1.5 eq) to the flask. If using an aqueous solution, the reaction may be biphasic. Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone. Stir the mixture at room temperature for 1-2 hours.
-
Causality: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. An excess of the amine is used to drive the equilibrium towards imine formation.
-
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, Sodium triacetoxyborohydride (STAB, ~1.5 eq), in portions.
-
Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone starting material than the iminium intermediate, minimizing side reactions. Portion-wise addition helps control the reaction exotherm. If using the more reactive NaBH4, it should be added carefully to the cooled solution.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup and Extraction: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
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Causality: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent. The extraction isolates the desired organic product from the aqueous phase containing salts and other water-soluble components.
-
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Causality: The brine wash removes residual water. The drying agent removes trace amounts of water from the organic solvent.
-
-
Final Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel to yield the final product with high purity.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine.
Analytical Characterization and Quality Control
A robust analytical plan is crucial to confirm the identity, purity, and quality of the synthesized compound.
Spectroscopic and Chromatographic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The proton NMR should show characteristic peaks for the aromatic protons, the quartet for the benzylic proton, the doublet for the adjacent methyl group, and a singlet for the N-methyl group.
-
Mass Spectrometry (MS): LC-MS or GC-MS should be used to confirm the molecular weight. The expected [M+H]⁺ ion for C10H12F3N is approximately 204.09.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or TFA) is a standard starting point. Purity should typically be >95% for use in drug discovery applications.
Summary of Expected Analytical Data
| Analysis Type | Expected Result | Purpose |
| ¹H NMR | Confirms proton environment and structure | Identity |
| ¹³C NMR | Confirms carbon backbone | Identity |
| Mass Spec (MS) | [M+H]⁺ ≈ 204.09 | Molecular Weight Confirmation |
| HPLC/UPLC | Purity ≥ 95% | Purity Assessment |
Analytical QC Workflow Diagram
Caption: Quality control workflow for the analytical validation of the target compound.
Applications in Drug Discovery
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine is not an active pharmaceutical ingredient (API) itself but serves as a critical building block. Its structural motifs are found in various biologically active molecules.
-
Scaffold for Biologically Active Amines: As a chiral amine, it is a precursor for synthesizing more complex molecules. The amine handle allows for amide bond formation, further alkylation, or participation in other coupling reactions to build larger molecular frameworks.
-
CNS Agents: Phenethylamines are a classic scaffold for compounds targeting the central nervous system (CNS). The lipophilicity imparted by the -CF3 group can enhance blood-brain barrier penetration, a desirable property for CNS drug candidates.
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Metabolic Stability: The trifluoromethyl group is resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Incorporating this group can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling this chemical.
-
Hazard Statements: The compound is classified as hazardous. It may be harmful if swallowed (H302), cause skin irritation/burns (H314), and cause respiratory irritation (H335).[6] The hydrochloride salt is also listed with similar irritation warnings.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[12][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[6] It should be kept away from incompatible materials such as strong oxidizing agents.[12]
-
Spill & Disposal: In case of a spill, use an inert absorbent material and dispose of it according to local regulations.[11]
Conclusion
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine is a strategically important building block for modern drug discovery. Its synthesis via reductive amination is robust and scalable. The presence of both the trifluoromethyl group and the chiral secondary amine provides medicinal chemists with a powerful tool to modulate the properties of new chemical entities, enhancing metabolic stability and target engagement. Adherence to the outlined synthesis, purification, and analytical protocols will ensure a reliable supply of this high-quality intermediate for research and development endeavors.
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